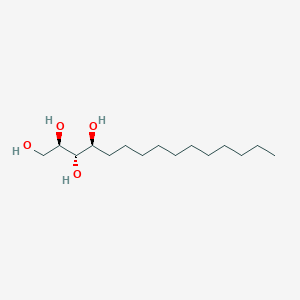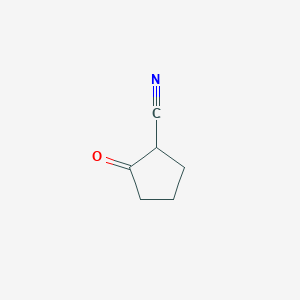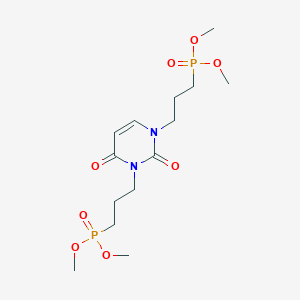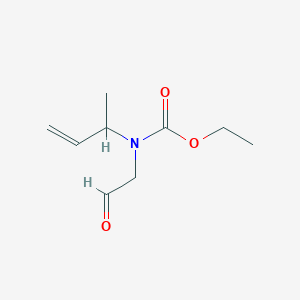
ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate, commonly known as AChE inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of various neurological disorders, including Alzheimer's disease, myasthenia gravis, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, AChE inhibitors increase the concentration of acetylcholine in the synaptic cleft, leading to increased cholinergic transmission. This increased transmission can lead to improved cognitive and motor function in individuals with neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of AChE inhibitors such as this compound are complex and depend on the specific neurological disorder being treated. In general, AChE inhibitors increase cholinergic transmission, leading to improved cognitive and motor function. However, they can also have side effects such as nausea, vomiting, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate have several advantages for use in lab experiments. They are potent inhibitors of acetylcholinesterase, allowing for precise control of cholinergic transmission. They are also relatively easy to synthesize and purify, making them accessible to a wide range of researchers. However, they can be toxic at high concentrations, and their effects can be difficult to interpret in complex physiological systems.
Orientations Futures
There are many future directions for research on AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate. One promising area of research is the development of more selective AChE inhibitors that target specific isoforms of the enzyme. This could lead to improved therapeutic efficacy and reduced side effects. Another area of research is the development of AChE inhibitors that can penetrate the blood-brain barrier more effectively, allowing for improved treatment of neurological disorders. Finally, there is a need for more research on the long-term effects of AChE inhibitors on cognitive and motor function, as well as their potential for neuroprotection in aging and neurodegenerative diseases.
Conclusion
This compound is a potent AChE inhibitor that has been extensively studied in scientific research. It has many potential applications in the treatment of neurological disorders, as well as in the study of cholinergic transmission and its role in physiological processes. While there are limitations to its use in lab experiments, it remains a valuable tool for researchers in the field. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of AChE inhibitors such as this compound.
Méthodes De Synthèse
The synthesis of ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate involves the reaction of 1-butene-3-ol with ethyl chloroformate and sodium hydride in the presence of a solvent such as tetrahydrofuran. The resulting product is then purified using column chromatography. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.
Applications De Recherche Scientifique
AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate have been widely used in scientific research to study the role of acetylcholine in various physiological processes. They have been used to investigate the mechanisms of action of acetylcholine in the nervous system, as well as the effects of its inhibition on cognitive and motor function. AChE inhibitors are also used to study the pathophysiology of neurological disorders such as Alzheimer's disease, myasthenia gravis, and Parkinson's disease.
Propriétés
Numéro CAS |
132414-77-8 |
|---|---|
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
ethyl N-but-3-en-2-yl-N-(2-oxoethyl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-4-8(3)10(6-7-11)9(12)13-5-2/h4,7-8H,1,5-6H2,2-3H3 |
Clé InChI |
UAXWVRFBCVPAQD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CC=O)C(C)C=C |
SMILES canonique |
CCOC(=O)N(CC=O)C(C)C=C |
Synonymes |
Carbamic acid, (1-methyl-2-propenyl)(2-oxoethyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



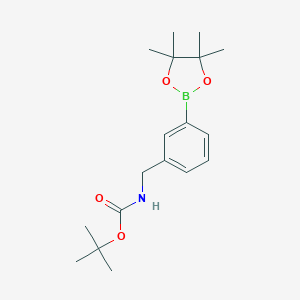

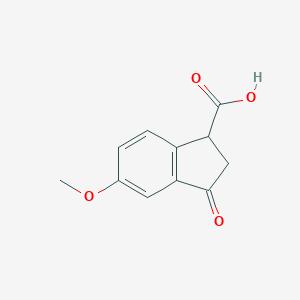

![2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B149540.png)

![6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B149558.png)
![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)


